molecular formula C6H7NO3 B1276897 3-Acetylpyrrolidine-2,4-dione CAS No. 697-57-4

3-Acetylpyrrolidine-2,4-dione

Cat. No. B1276897
CAS RN: 697-57-4
M. Wt: 141.12 g/mol
InChI Key: KBEZSONORPLPSB-UHFFFAOYSA-N
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Description

3-Acetylpyrrolidine-2,4-dione is a derivative of pyrrolidine-2,4-dione, which is a heterocyclic compound that has garnered interest due to its presence in various natural products with significant biological activities. The acetyl group at the third position of the pyrrolidine ring is a common structural motif in medicinal chemistry, as it can influence the biological activity and pharmacokinetic properties of the molecule.

Synthesis Analysis

The synthesis of 3-acetylpyrrolidine-2,4-dione derivatives can be achieved through several methods. One approach involves the acylation of pyrrolidine-2,4-diones, which are prepared from α-amino acid esters. The process includes condensation with ethoxycarbonylacetic acid, Dieckmann cyclisation, and hydrolysis-decarboxylation, followed by acylation at the C-3 position using acid chlorides in the presence of Lewis acids like boron trifluoride-diethyl ether . Another method described involves the synthesis of acetyl derivatives of heterocyclic compounds by refluxing in a mixture of acetic acid and polyphosphoric acid, yielding 3-acetyl derivatives in excellent yields .

Molecular Structure Analysis

The molecular structure of 3-acetylpyrrolidine-2,4-dione derivatives can be characterized using various spectroscopic techniques. X-ray molecular structure analysis has been used to determine the structure of 3-acyltetramic acids, which are closely related to 3-acetylpyrrolidine-2,4-dione . Additionally, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) have been employed to confirm the structure of pyrrolidine-2,3-dione derivatives .

Chemical Reactions Analysis

3-Acetylpyrrolidine-2,4-dione derivatives can undergo various chemical reactions. For instance, the quaternary ammonium enolates of 5-substituted pyrrolidine-2,4-diones can isomerize to exocyclic Δ5,6-isomers during O-acylation with acid chlorides . Furthermore, the synthesis of related heterocyclic compounds has been achieved through three-component reactions, which can also lead to the formation of trisubstituted pyrrolidine-2,3-dione derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-acetylpyrrolidine-2,4-dione derivatives can be studied through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). For example, a study on the thermal properties of 3,4-diacetylhexane-2,5-dione, a related compound, reported a mass loss of 100% in a temperature range of 81–165 °C, with exothermic and endothermic peaks observed in DTG and DSC analyses, respectively . These techniques provide insight into the stability and reactivity of the compounds under various thermal conditions.

Scientific Research Applications

Fungicidal Activity

3-Acetylpyrrolidine-2,4-dione, as part of various compound derivatives, has demonstrated fungicidal properties. For instance, compounds containing the pyrrolidine-2,4-dione moiety showed visible activity against fungi like Rhizoctonia solani, Botrytis cinerea, and Fusarium graminearum (Guihua et al., 2014).

Bioactivity in Synthesis

In the synthesis of novel strobilurin derivatives, the introduction of the pyrrolidine-2,4-dione structure has been significant. This process involves reacting various compounds with 1-acetylpyrrolidine-2,4-diones, leading to derivatives that exhibit fungicidal activity (Guihua et al., 2014).

Antibacterial Properties

A compound related to 3-Acetylpyrrolidine-2,4-dione, specifically 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione, was found to have moderate antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli (Angelov et al., 2023).

Synthesis of 3-Acyltetramic Acids

The compound has been used in the synthesis of 3-acyltetramic acids through C-acylation. These acids, including tenuazonic acid (a mycotoxin), have significant bioactive potential. This synthesis process involves understanding the reaction pathway and optimizing conditions, including the use of Lewis acids like aluminum chlorides (Mikula et al., 2014).

Theoretical Calculations and Tautomerisms

Theoretical studies have explored the tautomerisms of 2-acetyl-cyclo-1,3-dione compounds, which are closely related to 3-Acetylpyrrolidine-2,4-dione. These studies help understand the influence of various factors like ring size and solvent polarity on the stability of different tautomers (Wang Yan, 2004).

Chemical Synthesis and Derivative Creation

A variety of chemical syntheses involving 3-Acetylpyrrolidine-2,4-dione derivatives have been explored. These include the synthesis of pyrrolidine-2,4-diones (tetramic acids) and their derivatives, which have applications in the creation of new compounds with potential bioactivity (Mulholland et al., 1972).

Safety And Hazards

The safety information for 3-Acetylpyrrolidine-2,4-dione includes several hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

Future Directions

Pyrrolidine derivatives, including 3-Acetylpyrrolidine-2,4-dione, continue to be of interest in drug research and development . Their diverse biological activities make them promising candidates for the development of new therapeutic agents .

properties

IUPAC Name

3-acetylpyrrolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-3(8)5-4(9)2-7-6(5)10/h5H,2H2,1H3,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBEZSONORPLPSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C(=O)CNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50408633
Record name 2,4-Pyrrolidinedione, 3-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetylpyrrolidine-2,4-dione

CAS RN

697-57-4
Record name 2,4-Pyrrolidinedione, 3-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
MJ Nolte, PS Steyn, PL Wessels - Journal of the Chemical Society …, 1980 - pubs.rsc.org
The 3-acylpyrrolidine-2,4-diones (tetramic acids) can exist in solution as pairs of internal tautomers and as a pair of external tautomers. The tautomer constitution of a number of …
Number of citations: 121 pubs.rsc.org
DD Ellis, AL Spek - Acta Crystallographica Section C: Crystal …, 2001 - scripts.iucr.org
Analysis of C12H11NO3 revealed a coplanar N-substituted phenyl group on a pyrrolidine ring with two keto moieties and a hydroxyethylidene functionality. The hydroxy group forms …
Number of citations: 12 scripts.iucr.org
E Santamaria, M Edge, NS Allen… - Journal of applied …, 2004 - Wiley Online Library
Fluorescence spectroscopy has shown that the limited sequence length exhibited during the thermal degradation of poly(vinyl chloride) (PVC) was the result of an HCl readdition/…
Number of citations: 15 onlinelibrary.wiley.com
MH Lebrun, P Duvert, F Gaudemer, A Gaudemer… - Journal of inorganic …, 1985 - Elsevier
Tenuazonic acid (TA) is a phytotoxin produced by a fungal pathogen of rice, Pyricularia oryzae. We have synthesized and characterized the metal complexes of TA with copper (II), iron (…
Number of citations: 69 www.sciencedirect.com
VZ Kurbako, VV Gromak, VG Avakyan… - Bulletin of the Academy of …, 1991 - Springer
A study has been made of the IR spectra of 2-acetylcyclopentane-1,3-dione (ACPD) in various solvents. This is a compound with an exocyclic enol group bonded to one of the β-…
Number of citations: 5 link.springer.com
L Liu, L Bao, L Wang, K Ma, J Han, Y Yang… - The Journal of …, 2018 - ACS Publications
As part of our program to discover new bioactive agents from fungi, 13 new alkaloids accompanying 13 known related alkaloids were isolated from a wild strain of Aspergillus oryzae …
Number of citations: 27 pubs.acs.org
H Yuki, K Kariya, Y Hashimoto - Chemical and Pharmaceutical …, 1967 - jstage.jst.go.jp
] Ia<> _c112_ H 173~ 176 74.47 5.93 9.14 74.48 6.00 9.12 lb 0 p-Cl 195~ 197 66.93 5.03 8.23 66.80 4.91 8.39 He 0 fm—Cl 165~ 166 66.93 5.03 8.23 66.96 5.03 8.39 11d 1; 543113 …
Number of citations: 24 www.jstage.jst.go.jp
JV Barkley, J Markopoulosb, O Markopoulou - J. Chem. Soc. Perkin Trans …, 1994 - Citeseer
A general method for the synthesis of 3-acetyltetramic acids was developed in 1954 by Lacey.* The method has been used for the synthesis of 3-acetyl-5-substituted tetramic acids …
Number of citations: 1 citeseerx.ist.psu.edu
R Benavides, M Edge, NS Allen, M Mellor… - … degradation and stability, 1996 - Elsevier
The interaction of a novel triketone costabiliser for poly(vinyl chloride)(PVC), with metal stearate stabilisers (Ca and Zn) has been evaluated with a view to understanding the mechanism …
Number of citations: 13 www.sciencedirect.com
JV Berkley, J Markopoulos… - Journal of the Chemical …, 1994 - pubs.rsc.org
The reaction of N-acetylglycine p-nitrophenyl ester with the anion of an active methylene compound proceeds to give N-acetyl-3-butanoyltetramic acid. The influence of the N-acetyl …
Number of citations: 28 pubs.rsc.org

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